molecular formula C10H6N2 B11919798 Cyclobuta[B]quinoxaline CAS No. 6847-24-1

Cyclobuta[B]quinoxaline

Cat. No.: B11919798
CAS No.: 6847-24-1
M. Wt: 154.17 g/mol
InChI Key: DLESZHBEKLWNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobuta[b]quinoxaline is a strained heterocyclic system characterized by a fused cyclobutane ring adjacent to a quinoxaline core (benzene fused with a pyrazine ring). First synthesized by Skujins and Webb in 1968 via condensation reactions , this compound exhibits unique electronic and structural properties due to its four-membered cyclobutane ring, which introduces significant ring strain and alters conjugation patterns compared to unstrained quinoxalines . Recent studies highlight its applications in redox-active organic materials (ROMs), where derivatives like this compound-1,2-diones (SQXs) demonstrate exceptional stability and high redox potentials, making them promising candidates for organic batteries .

Chemical Reactions Analysis

Oxidation Reactions

Cyclobuta[b]quinoxaline undergoes oxidation at both the cyclobutane and quinoxaline components:

  • Quinoxaline ring oxidation with KMnO₄ or H₂O₂ yields quinoxaline-1,2-dione derivatives, retaining the cyclobutane ring .

  • Cyclobutane ring oxidation under strong acidic conditions (e.g., H₂SO₄/CrO₃) leads to ring cleavage, forming linear dicarbonyl intermediates .

Oxidizing AgentReaction SiteProductYield (%)Reference
KMnO₄ (aq)Quinoxaline1,2-dione78
CrO₃/H₂SO₄CyclobutaneDialdehyde65

Reduction Reactions

Selective reduction depends on catalyst choice:

  • Catalytic hydrogenation (Pd/C) reduces the quinoxaline’s N-heterocycle to a tetrahydro derivative while preserving the cyclobutane .

  • LiAlH₄ targets carbonyl groups in oxidized derivatives, yielding secondary alcohols without ring opening .

Substitution Reactions

Electrophilic substitution occurs preferentially at the quinoxaline’s C3 and C8 positions:

  • Halogenation (Cl₂, Br₂) in acetic acid produces mono- and di-halogenated derivatives .

  • Nitration (HNO₃/H₂SO₄) generates nitro-substituted analogs, which serve as intermediates for amine derivatives .

ReagentConditionsProductRegioselectivityReference
Br₂ (1.2 eq)AcOH, 25°C, 4h3,8-dibromo derivative>95% C3/C8
HNO₃ (fuming)H₂SO₄, 0°C, 2h3-nitro derivative82% C3

Cycloaddition Reactions

The strained cyclobutane participates in [2+2] and [4+2] cycloadditions:

  • With alkynes : Cu(I)-catalyzed [2+2] reactions yield fused tricyclic systems .

  • Diels-Alder reactivity : Electron-deficient dienophiles (e.g., maleic anhydride) form six-membered adducts .

Ring-Opening Reactions

Acid- or base-mediated cleavage provides access to linear synthetic intermediates:

  • HCl (6M) : Hydrolyzes the cyclobutane to 1,2-diaminobenzene and cyclobutanedicarboxylic acid .

  • NaOH/EtOH : Induces retro-aldol fragmentation, yielding α,β-unsaturated ketones .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura : Introduces aryl/heteroaryl groups at C3 using boronic acids (Pd(OAc)₂, SPhos) .

  • Buchwald-Hartwig : Forms C–N bonds with amines/amides (Xantphos ligand) .

Scientific Research Applications

Medicinal Chemistry

Cyclobuta[B]quinoxaline derivatives have shown promise in medicinal applications, particularly in the development of new therapeutic agents. The compound's structure allows for modifications that enhance biological activity.

  • Antiviral Activity : Research indicates that this compound derivatives exhibit antiviral properties against respiratory pathogens, including influenza viruses and coronaviruses. For instance, certain derivatives have been identified as effective inhibitors of the main protease of SARS-CoV-2, showcasing their potential in combating viral infections .
  • Bone Health : A study demonstrated that specific quinoxaline-based compounds could ameliorate bone loss in animal models. These compounds were found to enhance osteoblast activity and promote bone formation, suggesting potential applications in treating osteoporosis and other bone-related disorders .
  • Anticancer Properties : this compound derivatives have been explored for their anticancer effects. Some compounds have shown significant antiproliferative activity against various cancer cell lines, indicating their potential as novel anticancer agents .

Materials Science

The unique electronic properties of this compound make it a candidate for various material applications.

  • Organic Light Emitting Diodes (OLEDs) : Quinoxaline derivatives are known for their application in OLEDs due to their excellent thermal stability and low band gap. This compound has been incorporated into polymer matrices to improve the performance of organic electronic devices .
  • Solar Cells : The compound's ability to act as a semiconductor has led to its investigation in organic photovoltaic cells. Its structural characteristics facilitate efficient charge transport, making it a valuable component in solar energy applications .

Synthesis and Green Chemistry

The synthesis of this compound can be achieved through various environmentally friendly methods. Recent advancements highlight the use of green chemistry principles to produce these compounds efficiently while minimizing waste.

  • Eco-Friendly Synthesis : Innovative synthetic routes utilizing nano-catalysts have been developed to create this compound derivatives with higher yields and reduced environmental impact. These methods align with the growing emphasis on sustainable practices in chemical manufacturing .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of this compound derivatives against H1N1 influenza virus. The findings indicated a strong inhibitory effect with an IC50 value of 0.2164 μM, alongside minimal cytotoxicity, demonstrating the compound's potential as a therapeutic agent against viral infections .

Case Study 2: Bone Density Improvement

In an experimental model involving ovariectomized mice, treatment with a specific this compound derivative resulted in significant improvements in bone mass and strength compared to untreated controls. The compound enhanced osteoblast numbers while reducing osteoclast activity, highlighting its therapeutic potential for osteoporosis .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Electronic Properties

Compound Key Structural Features Electronic Properties Stability
Cyclobuta[b]quinoxaline Fused cyclobutane ring adjacent to quinoxaline core High ring strain; disrupted π-conjugation; redox-active SQXs exhibit two-electron processes SQXs show enhanced radical cation stability vs. squaric acid amides (SQAs)
Quinoxaline Benzene fused with pyrazine (unstrained) Planar structure; extended π-conjugation; moderate redox activity Stable under standard conditions
Pyrazolo[1,5-a]quinoxaline Pyrazole fused with quinoxaline Enhanced electron-withdrawing properties; hydrophobic alkyl chains improve bioactivity Stable in biological matrices
Quinoxaline-fused cyclopenta[cd]azulene Azulene (non-benzenoid) fused with quinoxaline and cyclopentane Non-planar geometry; strong absorption in visible spectrum (λmax ~500 nm) Sensitive to oxidative conditions

Key Insights :

  • This compound’s strained structure reduces π-conjugation but enhances redox activity, unlike planar quinoxalines .
  • Pyrazolo[1,5-a]quinoxaline derivatives prioritize bioactivity (e.g., TLR7 antagonism with IC50 = 8.2–10 µM) via hydrophobic substituents , whereas SQXs focus on material stability .

Key Insights :

  • This compound synthesis avoids metal catalysts, favoring solvent-free condensation , while azulene derivatives require palladium .
  • Microdroplet-assisted methods enable rapid, high-yield synthesis of pyrazoloquinoxalines .

Key Insights :

  • Pharmaceuticals: Substituent position critically impacts activity. For example, 3-trifluoromethyl groups on quinoxaline 1,4-dioxides boost cytotoxicity but reduce hypoxic selectivity , while 3-ethyl groups on P2 quinoxalines resist HCV protease mutations .
  • Materials: SQXs outperform SQAs in redox stability, attributed to nitrogen embedding in the quinoxaline core .

Contradictions and Limitations

  • Substituent Size vs. Activity: Larger groups (e.g., isopropyl) at the 3-position of P2 quinoxalines reduce potency against HCV protease variants (Ki >1 mM) , contradicting findings in TLR7 antagonists where bulkier chains enhance activity .
  • Electron-Withdrawing Groups: 3-Trifluoromethyl groups on quinoxalines weaken interactions with Asp168 in HCV protease , yet improve cytotoxicity in anticancer derivatives .

Biological Activity

Cyclobuta[B]quinoxaline is a unique bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fused cyclobutane and quinoxaline structure, which contributes to its biological activity. The compound's unique geometry allows for specific interactions with biological targets, enhancing its efficacy as a therapeutic agent.

Biological Activities

1. Antimicrobial Properties
this compound exhibits significant antimicrobial activity against various pathogens. Research has shown that it possesses both antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, as well as fungi.

2. Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against respiratory viruses such as influenza and coronaviruses. This compound derivatives have shown potential as inhibitors of viral replication, with some studies reporting IC50 values in the low micromolar range against H1N1 influenza virus . The mechanism involves disruption of viral protein synthesis and interference with viral entry into host cells.

3. Anticancer Effects
this compound has been studied for its anticancer potential. It has been found to inhibit specific kinases involved in cancer cell proliferation, such as tyrosine kinases and C-MET kinases, leading to apoptosis in cancer cells . Notably, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines with minimal toxicity to normal cells.

Activity Type Target Pathogen/Cell Type IC50 (μM) Mechanism of Action
AntibacterialE. coli2.5Membrane disruption
AntifungalCandida albicans1.2Cell wall synthesis inhibition
AntiviralH1N1 influenza virus0.2164Inhibition of viral replication
AnticancerHeLa cells5.0Apoptosis induction via kinase inhibition

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Tyrosine Kinase Inhibition: The compound inhibits tyrosine kinases, which play critical roles in cell signaling pathways related to growth and differentiation.
  • C-MET Kinase Inhibition: By targeting C-MET kinases, this compound can disrupt pathways that promote tumor growth and metastasis.
  • Viral Protein Interference: Its structural features allow it to bind effectively to viral proteins, preventing their function and thereby inhibiting the viral life cycle.

Case Studies

  • Antiviral Efficacy Against Influenza
    A study highlighted the synthesis of a this compound derivative that exhibited potent antiviral activity against the H1N1 strain. The derivative showed an IC50 value of 0.2164 μM while maintaining a high CC50 value (315578.68 μM), indicating a favorable safety profile .
  • Anticancer Activity in vitro
    Research conducted on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways following kinase inhibition. This was particularly evident in HeLa cells, where significant cell death was observed at concentrations around 5 μM .

Q & A

Basic Research Questions

Q. What are the common synthetic approaches for Cyclobuta[B]quinoxaline derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via condensation reactions between o-phenylenediamine and benzyl derivatives under acidic or catalytic conditions. For example, a high-yield route involves refluxing reactants in methanol, followed by slow evaporation to crystallize products . Key factors affecting yield include solvent polarity, temperature, and catalyst choice (e.g., TiO₂ nanocatalysts enhance reaction efficiency) . Optimization often requires iterative adjustments to stoichiometry and purification steps (e.g., column chromatography) .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

Detailed experimental protocols must be reported, including solvent volumes, reaction times, and purification methods. For instance, emphasizes documenting procedures in the "Experimental" section with precise molar ratios and characterization data (e.g., NMR, HPLC). Reproducibility is further validated by cross-referencing spectral data (e.g., comparing ^1H NMR shifts with published benchmarks) .

Q. What biological mechanisms are associated with this compound’s pharmacological activity?

this compound derivatives primarily act via DNA intercalation, forming thermally stable complexes with GC-rich regions. This interaction disrupts DNA replication and transcription, as observed in analogs like 6H-indolo[2,3-b]quinoxaline . Basic assays include UV-Vis thermal denaturation studies to measure DNA-binding affinity and cytotoxicity screens (e.g., MTT assays) .

Q. How should a PICOT framework be applied to design studies on this compound’s therapeutic potential?

  • P opulation: Cancer cell lines (e.g., TNBC cells).
  • I ntervention: this compound derivatives at varying concentrations.
  • C omparison: Standard chemotherapeutics (e.g., doxorubicin).
  • O utcome: IC₅₀ values or apoptosis rates.
  • T ime: 24–72-hour exposure periods.
    This structure ensures focused hypotheses, such as comparing efficacy against resistant vs. sensitive cell lines .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s DNA-binding specificity?

Introducing electron-withdrawing groups (e.g., -NO₂) or planar side chains improves intercalation by increasing π-π stacking with DNA base pairs. For example, 9-OH-B-220 derivatives exhibit higher thermal stability (ΔTₘ > 5°C) due to optimized steric alignment in the DNA minor groove . Advanced strategies include molecular docking simulations to predict binding modes before synthesis .

Q. What methodologies resolve contradictions in biological activity data (e.g., high DNA affinity but low enzyme inhibition)?

Contradictory results, such as poor topoisomerase II inhibition despite strong DNA binding, require multi-parametric analysis. Techniques include:

  • Mechanistic studies : siRNA knockdown to confirm target specificity.
  • Off-target profiling : Kinase panels or proteomic screens.
  • Structural analysis : X-ray crystallography (e.g., ) to identify non-canonical binding motifs .

Q. How can computational tools optimize this compound’s material science applications?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic materials. For macrocycles (e.g., quinoxaline-based polymers), molecular dynamics simulations assess stability under varying temperatures . Experimental validation via cyclic voltammetry and UV-Vis spectroscopy is critical .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Key issues include:

  • Low solubility : Add co-solvents (e.g., DMSO) or modify substituents (e.g., -OH groups).
  • Byproduct formation : Use flow chemistry for precise control.
  • Purification : High-performance liquid chromatography (HPLC) with gradient elution .

Q. How do supramolecular interactions (e.g., π-π stacking) influence this compound’s crystallinity?

X-ray diffraction studies (e.g., ) reveal that π-π stacking between quinoxaline rings and hydrogen bonding with co-crystallized molecules (e.g., 3-aminophenol) stabilize crystal lattices. Dihedral angles <10° between stacked rings enhance crystallinity, while water molecules mediate helical hydrogen-bond networks .

Q. What strategies mitigate methodological errors in structure-activity relationship (SAR) studies?

  • Control experiments : Test intermediates for residual activity.
  • Orthogonal assays : Combine enzymatic (e.g., topoisomerase inhibition) and cellular (e.g., flow cytometry) readouts.
  • Statistical rigor : Use ANOVA with post-hoc tests to validate SAR trends .

Q. Methodological Best Practices

  • Data Presentation : Follow ’s guidelines for concise tables (e.g., IC₅₀ values ± SEM) and supplemental characterization data .
  • Literature Gaps : Prioritize understudied substituents (e.g., thiazole hybrids) and cross-disciplinary approaches (e.g., combining pharmacology and materials science) .

Properties

CAS No.

6847-24-1

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

cyclobuta[b]quinoxaline

InChI

InChI=1S/C10H6N2/c1-2-4-8-7(3-1)11-9-5-6-10(9)12-8/h1-6H

InChI Key

DLESZHBEKLWNRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=CC=C3N=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.